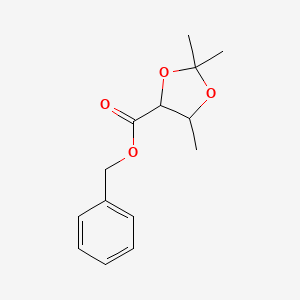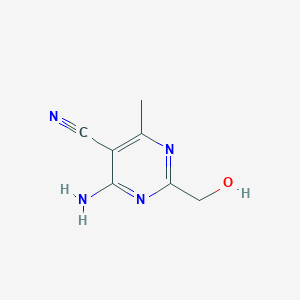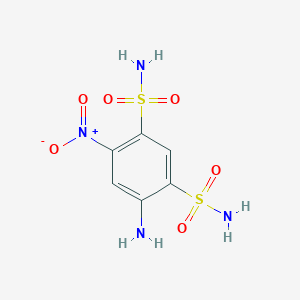
(2,2-Dimethylpiperazin-1-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpiperazin-1-yl)-phenylmethanone is an organic compound that features a piperazine ring substituted with two methyl groups at the 2-position and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpiperazin-1-yl)-phenylmethanone typically involves the reaction of 2,2-dimethylpiperazine with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane or toluene and bases such as triethylamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpiperazin-1-yl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylmethanone group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
(2,2-Dimethylpiperazin-1-yl)-ethanone: Similar structure but with an ethanone group instead of phenylmethanone.
(2,2-Dimethylpiperazin-1-yl)-propylmethanone: Contains a propylmethanone group instead of phenylmethanone.
Uniqueness: (2,2-Dimethylpiperazin-1-yl)-phenylmethanone is unique due to the presence of the phenylmethanone group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2,2-dimethylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-13(2)10-14-8-9-15(13)12(16)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
Clave InChI |
WSSKZNITKJGZTN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCN1C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)




![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)


